4-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid
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Overview
Description
4-Hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylic acid is an organic compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . It is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylic acid typically involves the reaction of 2,2,6,6-tetramethylpiperidine with an appropriate oxidizing agent. One common method includes the oxidation of 2,2,6,6-tetramethylpiperidine using hydrogen peroxide in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often employs large-scale oxidation processes, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding nitroxide radicals.
Reduction: The compound can be reduced to its corresponding amine derivative.
Substitution: It can participate in substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various alkylating agents under basic conditions.
Major Products Formed:
Oxidation: Nitroxide radicals.
Reduction: Amine derivatives.
Substitution: Alkylated products.
Scientific Research Applications
4-Hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent unwanted polymerization.
Biology: Acts as a superoxide dismutase mimic, protecting cells from oxidative stress.
Medicine: Investigated for its potential in drug delivery systems and as an antioxidant.
Industry: Employed in the production of high-performance materials and coatings.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable nitroxide radicals. These radicals can scavenge reactive oxygen species, thereby protecting cells and materials from oxidative damage . The hydroxyl and imino groups in the compound can interact with various molecular targets, forming hydrogen bonds that inhibit ion migration and reinforce stability .
Comparison with Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL): A derivative known for its antioxidant properties.
2,2,6,6-Tetramethylpiperidine: The parent compound used in the synthesis of various derivatives.
Uniqueness: 4-Hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylic acid is unique due to its dual functionality as both a stabilizer and an antioxidant. Its ability to form stable radicals and interact with molecular targets makes it highly versatile in various applications .
Properties
CAS No. |
65402-65-5 |
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Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H19NO3/c1-8(2)5-10(14,7(12)13)6-9(3,4)11-8/h11,14H,5-6H2,1-4H3,(H,12,13) |
InChI Key |
UWDMKTDPDJCJOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)(C(=O)O)O)C |
Origin of Product |
United States |
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